molecular formula C8H8ClN3S B3393466 4-Chloro-7-methyl-2-(methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine CAS No. 29877-77-8

4-Chloro-7-methyl-2-(methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine

Cat. No.: B3393466
CAS No.: 29877-77-8
M. Wt: 213.69 g/mol
InChI Key: NFHCQENDQIZPMU-UHFFFAOYSA-N
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Description

4-Chloro-7-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a fused pyrrole-pyrimidine core. Key structural attributes include:

  • Position 4: A chloro substituent, which enhances electrophilicity for nucleophilic substitution reactions.
  • Position 7: A methyl group, which increases steric bulk and influences solubility.

This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and anti-infective agents. Its reactivity and physicochemical properties are modulated by the interplay of these substituents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7-methyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3S/c1-12-4-3-5-6(9)10-8(13-2)11-7(5)12/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHCQENDQIZPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=C(N=C2Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298806
Record name 4-chloro-7-methyl-2-(methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine
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Molecular Weight

213.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29877-77-8
Record name 4-Chloro-7-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
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Record name 4-chloro-7-methyl-2-(methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methyl-2-(methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-methylthio-5-nitropyrimidine with methylamine, followed by cyclization to form the desired pyrrolopyrimidine structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methyl-2-(methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction Reactions: The nitro group in the precursor can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas (H2) are employed.

Major Products

    Substitution: Products include various substituted pyrrolopyrimidines depending on the nucleophile used.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include amines derived from the reduction of nitro groups.

Scientific Research Applications

Research indicates that 4-chloro-7-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine exhibits significant biological activity, particularly as an antiviral agent . Its mechanism of action includes:

  • Inhibition of Janus Kinase (JAK) Pathways : This compound has been identified as a potential inhibitor of JAK pathways, which play a crucial role in inflammatory responses and signal transduction related to various diseases, including cancer and autoimmune disorders.
  • Antiviral Efficacy : Studies have demonstrated its effectiveness against specific viral infections, highlighting its potential as a therapeutic agent against viral diseases.

Medicinal Chemistry Applications

The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development. Specific applications include:

  • Antiviral Drug Development
    • The compound has shown promise in inhibiting viral replication mechanisms, making it a candidate for further development as an antiviral medication.
  • Anti-inflammatory Agents
    • Its ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions.
  • Cancer Therapeutics
    • Given its inhibitory effects on JAK pathways, this compound may also be explored as a treatment for certain cancers where these pathways are dysregulated.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesSimilarity Index
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineLacks methylsulfanyl group0.80
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidineLacks methylsulfanyl group; similar methyl substitution0.77
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidineContains dichloro substitutions0.76
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amineAmino group at position 20.74
2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-oneContains pyridine instead of pyrrole0.69

This comparative analysis illustrates the diversity within the pyrrolo[2,3-d]pyrimidine family while emphasizing the unique features that make this compound particularly interesting for further research and development.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Antiviral Activity Study :
    • A study published in a peer-reviewed journal demonstrated that derivatives of this compound effectively inhibited viral replication in vitro, suggesting its potential as a lead compound for antiviral drug development.
  • Inflammation Modulation Research :
    • Research focused on inflammatory pathways showed that this compound could significantly reduce pro-inflammatory cytokines in cell models, indicating its therapeutic potential in treating chronic inflammation.
  • Cancer Treatment Investigations :
    • Preliminary studies have indicated that this compound may inhibit tumor growth in specific cancer cell lines by targeting JAK signaling pathways.

Mechanism of Action

The mechanism of action of 4-Chloro-7-methyl-2-(methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylsulfanyl groups contribute to its binding affinity and specificity. The compound can inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

Compound Name Position 4 Position 2 Position 7 Physical State Melting Point (°C) Reference
4-Chloro-7-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine Cl SCH₃ CH₃ Not reported Not reported -
4f (4-Chloro-7-(4-Cl-phenyl)-8-methyl derivative) Cl SCH₃ 4-Cl-C₆H₄ Pale yellow solid 96–99
4h (4-Chloro-7-(4-MeO-phenyl)-8-methyl derivative) Cl SCH₃ 4-MeO-C₆H₄ Yellow oil -
18 (N4-(4-Cl-phenyl)-2,4-diamino derivative) NH(4-ClPh) NH₂ H Light brown solid 165–168
2d (7-Methyl-6-(4-Me-phenyl)-2,4-diphenyl derivative) Ph Ph CH₃ Bright yellow solid 196–197.8
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (36) Cl H CH₃ Not reported Not reported

Key Observations :

  • Position 7: Methyl substitution (target compound) reduces melting points compared to aromatic groups (e.g., 4-Cl-phenyl in 4f). The absence of a bulky aryl group may enhance solubility in non-polar solvents.
  • Physical State : Aromatic substituents at position 7 (e.g., 4-Cl-phenyl in 4f) favor solid states, while smaller groups (e.g., CH₃) may result in oils or lower-melting solids.

Biological Activity

4-Chloro-7-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine, with the CAS number 57564-94-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

  • Molecular Formula: C7H6ClN3S
  • Molecular Weight: 199.66 g/mol
  • Boiling Point: Not available
  • InChI Key: WEGGBXZHIWVHOI-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly in the context of cancer treatment. Its structural characteristics allow it to interact with various biological targets, including kinases involved in cell proliferation and apoptosis.

Anticancer Activity

Several studies have demonstrated the compound's efficacy against various cancer cell lines:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-70.46 ± 0.04Inhibition of Aurora-A kinase
HeLa7.01 ± 0.60Induction of apoptosis via caspase activation
NCI-H4608.55 ± 0.35Disruption of microtubule dynamics
HepG214.31 ± 0.90Upregulation of pro-apoptotic proteins

The compound shows selective cytotoxicity, particularly against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, indicating its potential as a targeted therapeutic agent.

The anticancer activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in tumor growth:

  • Aurora Kinase Inhibition : The compound has been shown to inhibit Aurora-A kinase with an IC50 value of 0.16 ± 0.03 µM, which is critical for mitotic progression.
  • Apoptosis Induction : Treatment with this compound leads to increased expression of pro-apoptotic proteins (Bax) and activation of caspases, promoting programmed cell death in cancer cells.
  • Microtubule Disruption : The compound affects microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.

Structure-Activity Relationships (SAR)

The biological activity of pyrrolo[2,3-d]pyrimidine derivatives is influenced by their structural modifications:

  • Chlorine Substitution : The presence of chlorine at the 4-position enhances the compound's potency by increasing lipophilicity and improving binding affinity to target proteins.
  • Methylthio Group : The methylthio group at the 2-position contributes to the compound's selectivity and reduces off-target effects.

Case Studies

  • Li et al. (2022) reported that derivatives similar to this compound exhibited significant inhibition against Aurora-A kinase and showed promising results in MCF-7 cell lines with an IC50 value of 0.01 µM.
  • Ghorab et al. (2023) synthesized novel derivatives and assessed them for anticancer activity against multiple cell lines, confirming that modifications at the 5-position significantly enhanced cytotoxicity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-7-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via nucleophilic aromatic substitution (NAS) using 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives as starting materials. Key steps include refluxing with amines or thiols in polar solvents (e.g., isopropanol) under acidic conditions (HCl). Reaction time (12–48 hours) and stoichiometric ratios (3 equiv. of nucleophile) significantly impact yields (16–94%) . Optimization involves solvent selection (e.g., DMSO for NAS, THF for Suzuki coupling), temperature control, and recrystallization (methanol/ethanol). For methylsulfanyl substitution, sodium thiomethoxide may be used under inert conditions .
ParameterTypical RangeImpact on Yield/Purity
Reaction Time12–48 hoursLonger durations improve conversion but may degrade products
SolventIsopropanol/DMSOPolar aprotic solvents enhance nucleophilicity
TemperatureReflux (~80–100°C)Critical for activating NAS

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks based on substituent effects. For example, the methylsulfanyl group at position 2 appears as a singlet (δ 2.5–2.7 ppm), while the pyrrole NH proton resonates near δ 11.7 ppm .
  • HRMS (APCI) : Confirm molecular ion peaks (e.g., [M+H]+) with accuracy <5 ppm .
  • X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., phenyl ring orientation) to inform SAR studies .

Q. What are the key considerations in designing analogs for structure-activity relationship (SAR) studies?

  • Methodology : Prioritize modifications at positions 4 (chloro), 2 (methylsulfanyl), and 7 (methyl). Substituent bulk and polarity influence kinase binding:

  • Position 4 : Replace Cl with amines (e.g., anilines) to enhance hydrogen bonding with kinase active sites .
  • Position 2 : Methylsulfanyl contributes to hydrophobic interactions; replacing with bulkier groups (e.g., arylthio) may alter selectivity .
  • Use computational docking (e.g., AutoDock Vina) to predict binding poses before synthesis .

Advanced Research Questions

Q. How does the substitution pattern influence kinase inhibition selectivity?

  • Methodology : Compare inhibition profiles (IC50) against kinases like EGFR, VEGFR2, and CDK2. Methylsulfanyl at position 2 enhances hydrophobic interactions with ATP-binding pockets, while methyl at position 7 reduces steric hindrance. Fluorinated aryl amines at position 4 improve selectivity for tyrosine kinases due to halogen bonding .
  • Data Analysis : Use kinetic assays (e.g., ADP-Glo™) to measure inhibition. For example, N-(4-fluorophenyl) analogs show 10-fold higher selectivity for EGFR over CDK2 compared to non-fluorinated derivatives .

Q. How to address discrepancies in reaction yields during nucleophilic substitution reactions?

  • Troubleshooting :

  • Low Yields : Prolong reaction time (up to 48 hours) or increase nucleophile equivalents (4–5 equiv.) for sterically hindered amines .
  • Byproduct Formation : Add scavengers (e.g., NH4OH) to quench excess HCl or use column chromatography (silica gel, CHCl3/MeOH) for purification .
  • Solvent Effects : Switch to DMF for poorly soluble substrates, ensuring thorough degassing to prevent oxidation .

Q. What computational methods are used to predict synthetic pathways for novel derivatives?

  • Methodology : Retrosynthetic tools (e.g., Pistachio, Reaxys) analyze feasible routes via one-step reactions. For example:

  • Suzuki Coupling : Predict palladium-catalyzed cross-coupling of boronic acids with halogenated intermediates .
  • Machine Learning : Train models on reaction databases to prioritize high-yield conditions (e.g., solvent/base pairs) .

Q. How to utilize X-ray crystallography data to inform molecular modeling?

  • Methodology : Extract torsion angles and π-π stacking distances (e.g., 3.8 Å between pyridine and phenyl rings ) to refine docking simulations. Overlay crystal structures with kinase domains (PDB: 1M17 for EGFR) to identify critical van der Waals contacts.

Data Contradiction Analysis

Q. What strategies can resolve conflicting data in binding affinity measurements?

  • Methodology :

  • Assay Standardization : Use consistent enzyme sources (e.g., recombinant kinases) and buffer conditions (pH 7.4, 1 mM ATP) .
  • Control Experiments : Include reference inhibitors (e.g., Staurosporine for broad-spectrum kinase inhibition) to validate assay sensitivity .
  • Statistical Validation : Apply ANOVA to compare IC50 values across replicates, addressing outliers via Grubbs’ test .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-methyl-2-(methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-7-methyl-2-(methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine

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